Cas no 1018550-97-4 (4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde)
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydro-pyridine-3-carbaldehyde
- 3-Pyridinecarboxaldehyde, 4-chloro-1,2-dihydro-6-methyl-2-oxo-1-propyl-
- CS-0439824
- 1018550-97-4
- 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde
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- Inchi: 1S/C10H12ClNO2/c1-3-4-12-7(2)5-9(11)8(6-13)10(12)14/h5-6H,3-4H2,1-2H3
- InChI Key: XRNFLWSTZHNWKQ-UHFFFAOYSA-N
- SMILES: C1(=O)N(CCC)C(C)=CC(Cl)=C1C=O
Computed Properties
- Exact Mass: 213.056
- Monoisotopic Mass: 213.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.4A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.22±0.1 g/cm3(Predicted)
- Boiling Point: 319.9±42.0 °C(Predicted)
- pka: -3.65±0.70(Predicted)
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3100-100.0mg |
4-chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde |
1018550-97-4 | 95% | 100.0mg |
¥1670.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3100-250.0mg |
4-chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde |
1018550-97-4 | 95% | 250.0mg |
¥2667.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3100-500.0mg |
4-chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde |
1018550-97-4 | 95% | 500.0mg |
¥4449.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3100-1.0g |
4-chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde |
1018550-97-4 | 95% | 1.0g |
¥6666.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3100-5.0g |
4-chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde |
1018550-97-4 | 95% | 5.0g |
¥19998.0000 | 2025-04-12 |
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde Suppliers
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde (CAS No. 1018550-97-4): A Comprehensive Overview
The compound 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde, identified by its CAS number 1018550-97-4, represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde is characterized by its structural complexity and functional diversity, making it a valuable intermediate in the development of novel therapeutic agents. The presence of both chloro and aldehyde substituents on the dihydropyridine core imparts unique reactivity, facilitating various synthetic transformations that are pivotal in medicinal chemistry.
In recent years, there has been growing interest in dihydropyridine derivatives due to their broad spectrum of biological activities. These compounds have been extensively explored for their potential applications in cardiovascular therapy, neuroprotection, and anti-inflammatory treatments. The specific substitution pattern of 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde makes it a promising candidate for further investigation in these areas. The aldehyde functionality at the 3-position allows for facile condensation reactions with various nucleophiles, enabling the construction of more complex molecular architectures.
One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of pharmacologically active molecules. For instance, it has been utilized in the preparation of kinase inhibitors, which are critical in targeted cancer therapies. The chloro group on the pyridine ring can be readily transformed into other functional groups through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, thereby expanding its synthetic utility. This adaptability makes 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde an indispensable tool for synthetic chemists.
The pharmacological profile of dihydropyridine derivatives has been well-documented in numerous studies. Researchers have demonstrated that these compounds can modulate various cellular pathways by interacting with specific targets. For example, certain dihydropyridines exhibit calcium channel modulation properties, which are relevant in managing conditions such as hypertension and angina pectoris. The structural features of 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde, including its aldehyde and chloro substituents, suggest that it may possess similar modulatory effects.
In addition to its cardiovascular applications, this compound has shown promise in other therapeutic areas. Studies have indicated that dihydropyridine-based molecules can exhibit anti-inflammatory and antioxidant activities. These properties are particularly relevant in the context of chronic diseases where inflammation plays a significant role. The ability to design derivatives with enhanced bioactivity by modifying the core structure makes 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde a versatile scaffold for drug discovery efforts.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed coupling reactions and transition-metal-mediated functionalizations have been employed to construct the desired framework efficiently. These approaches not only improve yield but also enhance scalability, which is crucial for industrial applications. The synthetic strategies developed for 4-Chloro-6-methyl-2 oxo - 1 propyl - 1 , 2 dihydrop y rid ine - 3 car bal de hyde strong > can serve as paradigms for other complex heterocyclic systems.
The computational modeling of dihydropyridine derivatives has also advanced significantly, providing insights into their binding interactions with biological targets. Molecular docking studies have been instrumental in rationalizing structure activity relationships (SAR) and guiding the design of more potent analogs. By leveraging computational tools, researchers can predict the pharmacokinetic properties of 4-Chloro - 6 - methyl - 2 ox o - 1 prop y l - 1 , 2 dihyd ro p y rid ine - 3 car bal de hyde strong > and optimize its therapeutic index.
In conclusion, 4-Chloro - 6 - methyl - 2 ox o - 1 prop y l - 1 , 2 dihyd ro p y rid ine - 3 car bal de hyde strong > (CAS No. 1018550 -97 -4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable building block for synthesizing biologically active molecules. As our understanding of drug design principles continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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